molecular formula C19H20N6O2 B2931188 8-(3,5-Dimethyl-pyrazol-1-yl)-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione CAS No. 300834-33-7

8-(3,5-Dimethyl-pyrazol-1-yl)-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione

Cat. No.: B2931188
CAS No.: 300834-33-7
M. Wt: 364.409
InChI Key: WQIRWIRPXCXBQI-UHFFFAOYSA-N
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Description

The compound 8-(3,5-Dimethyl-pyrazol-1-yl)-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione is a purine-dione derivative characterized by a pyrazole substituent at the 8-position and a phenethyl group at the 7-position. The phenethyl moiety may enhance lipophilicity and influence receptor-binding interactions compared to analogs with smaller alkyl or ether substituents .

Properties

IUPAC Name

8-(3,5-dimethylpyrazol-1-yl)-3-methyl-7-(2-phenylethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O2/c1-12-11-13(2)25(22-12)18-20-16-15(17(26)21-19(27)23(16)3)24(18)10-9-14-7-5-4-6-8-14/h4-8,11H,9-10H2,1-3H3,(H,21,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQIRWIRPXCXBQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(N2CCC4=CC=CC=C4)C(=O)NC(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-(3,5-Dimethyl-pyrazol-1-yl)-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This purine derivative incorporates a pyrazole moiety, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H28N6O2C_{23}H_{28}N_{6}O_{2} with a molecular weight of approximately 420.5 g/mol. The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC23H28N6O2C_{23}H_{28}N_{6}O_{2}
Molecular Weight420.5 g/mol
CAS Number1014009-31-4

The biological activity of this compound is attributed to its interaction with various biochemical pathways. Pyrazole-containing compounds have been shown to exhibit:

  • Anticancer Activity : The compound has demonstrated cytotoxic effects against several cancer cell lines. For instance, derivatives with similar structures have shown IC50 values indicating significant inhibition of cell proliferation in MCF7 and NCI-H460 cell lines .
  • Anti-inflammatory Properties : Compounds in this class often act as inhibitors of inflammatory mediators, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.

Biological Activity Studies

Recent studies have highlighted the biological activities associated with this compound:

  • Anticancer Effects : A study reported that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines:
    • MCF7 (Breast Cancer) : IC50 values around 0.01 µM.
    • NCI-H460 (Lung Cancer) : IC50 values around 0.03 µM .
  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the SubG1/G1 phase in cancer cells, which is crucial for preventing tumor growth .

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:

  • Case Study 1 : A derivative was tested against HepG2 liver cancer cells and showed an IC50 value of 0.95 nM, indicating potent anticancer activity and suggesting potential for further development as a therapeutic agent.
  • Case Study 2 : In a comparative analysis of pyrazole derivatives, one compound displayed promising results with an IC50 value of 0.39 ± 0.06 μM against A549 lung cancer cells, showcasing its potential as a lead compound for drug development .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ primarily in substituents at positions 7 and 8 of the purine-dione core, which critically impact pharmacological and physicochemical properties.

Table 1: Structural and Molecular Comparisons
Compound Name Substituents (Position 7) Substituents (Position 8) Molecular Formula Molecular Weight (g/mol) Key Applications/Activity
Target Compound (A) Phenethyl 3,5-Dimethyl-pyrazol-1-yl C₂₁H₂₂N₆O₂ 390.45 Not explicitly reported
8-(3,5-Dimethyl-pyrazol-1-yl)-3-methyl-7-(2-methylallyl)-... (B) 2-Methylallyl 3,5-Dimethyl-pyrazol-1-yl C₁₅H₁₈N₆O₂ 314.34 Lab research (discontinued)
8-(3,5-Dimethyl-pyrazol-1-yl)-1-isobutyl-7-(2-methoxyethyl)-... (C) 2-Methoxyethyl 3,5-Dimethyl-pyrazol-1-yl C₁₈H₂₆N₆O₃ 374.40 Not reported
(R)-8-(3-Amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-... (D) But-2-ynyl 3-Amino-piperidin-1-yl C₂₃H₃₂N₈O₂ 476.56 DPP-4 inhibition (BI 1356)
7-Benzyl-1,3-dimethyl-8-piperazin-1-yl-... (E) Benzyl Piperazin-1-yl C₁₉H₂₄N₈O₂ 420.45 Enzyme inhibition (docking study)

Pharmacological and Functional Insights

  • Compound D (BI 1356): Exhibits superior dipeptidyl peptidase-4 (DPP-4) inhibition due to its 3-amino-piperidinyl and but-2-ynyl groups, which enhance binding affinity and metabolic stability. Clinical studies note its prolonged duration of action compared to sitagliptin .
  • Compound E : Docking simulations revealed strong binding to target enzymes, attributed to the benzyl group’s aromatic interactions and piperazine’s hydrogen-bonding capacity .
  • However, the absence of polar groups (e.g., amino in Compound D) may limit solubility.

Physicochemical Properties

  • Lipophilicity : Phenethyl (Compound A) > 2-methylallyl (B) ≈ 2-methoxyethyl (C). Higher lipophilicity may enhance membrane permeability but reduce aqueous solubility.

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